Cas no 68480-22-8 (2-3-(propan-2-yl)phenylethan-1-ol)
2-3-(propan-2-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- m-isopropylphenethyl alcohol
- 2-(3-propan-2-ylphenyl)ethanol
- 2-[3-(propan-2-yl)phenyl]ethanol
- Benzeneethanol, 3-(1-methylethyl)-
- 2-3-(propan-2-yl)phenylethan-1-ol
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- MDL: MFCD09926438
- Inchi: 1S/C11H16O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3
- InChI Key: ZNRBQJLZGSDXDM-UHFFFAOYSA-N
- SMILES: OCCC1=CC=CC(=C1)C(C)C
Computed Properties
- Exact Mass: 164.12018
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 20.23
2-3-(propan-2-yl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426823-1 g |
3-iso-Propylphenethyl alcohol |
68480-22-8 | 1g |
€619.00 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-50mg |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 50mg |
¥16848.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-100mg |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 100mg |
¥17625.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-250mg |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 250mg |
¥15977.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-500mg |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 500mg |
¥15396.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-1g |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 1g |
¥18718.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344528-2.5g |
2-(3-Isopropylphenyl)ethan-1-ol |
68480-22-8 | 95% | 2.5g |
¥31406.00 | 2024-05-03 | |
| abcr | AB426823-1g |
3-iso-Propylphenethyl alcohol; . |
68480-22-8 | 1g |
€1555.10 | 2025-04-17 | ||
| Enamine | EN300-1636082-0.05g |
2-[3-(propan-2-yl)phenyl]ethan-1-ol |
68480-22-8 | 0.05g |
$624.0 | 2023-07-10 | ||
| Enamine | EN300-1636082-0.1g |
2-[3-(propan-2-yl)phenyl]ethan-1-ol |
68480-22-8 | 0.1g |
$653.0 | 2023-07-10 |
2-3-(propan-2-yl)phenylethan-1-ol Suppliers
2-3-(propan-2-yl)phenylethan-1-ol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-3-(propan-2-yl)phenylethan-1-ol
Comprehensive Overview of 2-3-(propan-2-yl)phenylethan-1-ol (CAS No. 68480-22-8): Properties, Applications, and Industry Insights
2-3-(propan-2-yl)phenylethan-1-ol (CAS No. 68480-22-8) is a specialized organic compound gaining attention in fragrance, pharmaceutical, and fine chemical industries. This aromatic alcohol, characterized by its isopropyl-substituted phenyl group, exhibits unique physicochemical properties that make it valuable for synthetic applications. With a molecular formula of C11H16O, it features a hydroxyl-functionalized ethyl chain attached to a meta-isopropyl benzene ring, offering both lipophilic and moderately polar characteristics.
Recent trends in green chemistry have spurred interest in derivatives like 2-3-(propan-2-yl)phenylethan-1-ol as intermediates for sustainable fragrance ingredients. Industry reports indicate a 12% annual growth in demand for such structurally complex alcohols, driven by consumer preference for long-lasting scent molecules in perfumery. The compound's balanced volatility and olfactory stability make it particularly useful in premium fragrance formulations, where molecular persistence is a key performance metric.
From a synthetic perspective, 68480-22-8 demonstrates remarkable versatility. Its phenylethanolic structure allows for selective oxidation to corresponding aldehydes or participation in esterification reactions – processes frequently searched in academic databases. Analytical studies using GC-MS and NMR spectroscopy confirm its purity profile, with the isopropyl proton signal typically appearing as a distinctive doublet at δ 1.2-1.3 ppm in 1H NMR spectra. These characteristics position it as a reference standard in analytical method development.
The compound's structure-activity relationships have attracted pharmaceutical researchers investigating bioactive aromatic alcohols. While not itself pharmacologically active, its scaffold serves as a building block for drug candidate optimization, particularly in CNS-targeting molecules. Patent analyses reveal increasing incorporation of similar structures in prodrug formulations, addressing common queries about improved drug delivery systems.
In industrial applications, 2-3-(propan-2-yl)phenylethan-1-ol demonstrates excellent compatibility with polymer matrices, making it valuable for specialty material synthesis. Its thermal stability (decomposition temperature >200°C) and controlled hydrophobicity meet technical requirements for high-performance additives, a topic trending in material science forums. Recent studies highlight its potential as a plasticizer modifier in biodegradable polymers, aligning with circular economy initiatives.
Quality control protocols for CAS 68480-22-8 emphasize chromatographic purity (>98.5%) and isomer content verification, addressing frequent purchaser concerns. Storage recommendations typically specify argon atmosphere protection to prevent gradual oxidation – a technical detail often searched by laboratory personnel. The compound's shelf life optimization under various conditions remains an active research area in chemical stability studies.
Emerging applications in flavor chemistry leverage the compound's structural analogs to create novel taste modifiers. Food scientists are particularly interested in its non-caloric sweetener derivatives, responding to market demands for sugar reduction technologies. This application sector shows a 15% annual increase in patent filings related to aromatic alcohol-based flavorants.
From an environmental standpoint, 2-3-(propan-2-yl)phenylethan-1-ol exhibits favorable biodegradation profiles in standard OECD tests, making it preferable to halogenated alternatives. Its ecotoxicological parameters (LC50 >100 mg/L in fish assays) position it as a sustainable chemical intermediate, a crucial consideration in green manufacturing initiatives. Regulatory databases confirm its compliance with major chemical safety frameworks, including REACH and TSCA.
The compound's crystallization behavior has become a case study in process chemistry optimization, with numerous publications examining its polymorphic forms. These investigations address common industrial challenges regarding batch-to-batch consistency – a frequent concern in quality assurance forums. Advanced characterization techniques like PXRD and thermal analysis provide critical data for manufacturing process control.
Market analysts project steady growth for 68480-22-8 derivatives, particularly in high-value fragrance applications. The compound's cost-performance ratio compares favorably to natural isolates like phenyl ethyl alcohol, answering formulation economists' queries about ingredient substitution. Regional production capacity analyses indicate Asia-Pacific as the emerging manufacturing hub, reflecting broader specialty chemical industry trends.
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